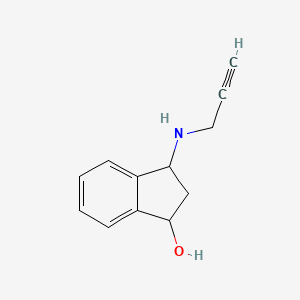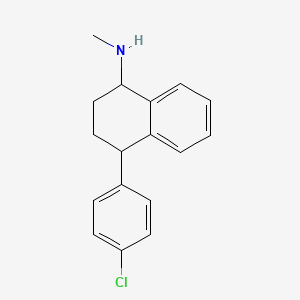
rac-trans-3-Dechloro Sertraline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-trans-3-Déchloro Sértraline Chlorhydrate: is a chemical compound with the molecular formula C17H18ClN and a molecular weight of 308.25 g/mol . It is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of rac-trans-3-Déchloro Sértraline Chlorhydrate involves several steps, typically starting with the precursor trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine . The reaction conditions often include the use of solvents like acetonitrile, chloroform, and methanol .
Analyse Des Réactions Chimiques
rac-trans-3-Déchloro Sértraline Chlorhydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications de recherche scientifique
rac-trans-3-Déchloro Sértraline Chlorhydrate is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in neurochemical studies to understand the mechanisms of SSRIs.
Medicine: While not used therapeutically, it helps in the development of new antidepressant drugs.
Industry: It is used in the production of various biochemical assays.
Mécanisme d'action
The mechanism of action of rac-trans-3-Déchloro Sértraline Chlorhydrate is similar to that of sertraline. It primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This leads to an increase in serotonin levels in the synaptic cleft, enhancing mood and alleviating symptoms of depression .
Applications De Recherche Scientifique
rac-trans-3-Dechloro Sertraline Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in neurochemical studies to understand the mechanisms of SSRIs.
Medicine: While not used therapeutically, it helps in the development of new antidepressant drugs.
Industry: It is used in the production of various biochemical assays.
Mécanisme D'action
The mechanism of action of rac-trans-3-Dechloro Sertraline Hydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This leads to an increase in serotonin levels in the synaptic cleft, enhancing mood and alleviating symptoms of depression .
Comparaison Avec Des Composés Similaires
rac-trans-3-Déchloro Sértraline Chlorhydrate is unique due to its specific molecular structure, which lacks a chlorine atom compared to sertraline . Similar compounds include:
Sertraline: A widely used SSRI with a chlorine atom in its structure.
Fluoxetine: Another SSRI with a different molecular structure.
Paroxetine: An SSRI with a similar mechanism of action but different chemical composition.
These compounds share similar therapeutic effects but differ in their chemical structures and specific applications .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMOMOOMHWFGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)
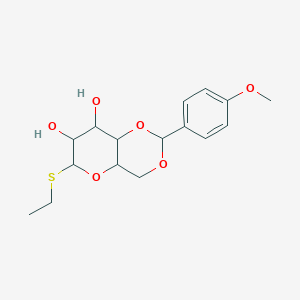
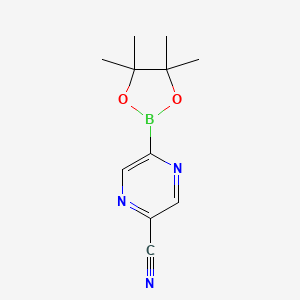
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)
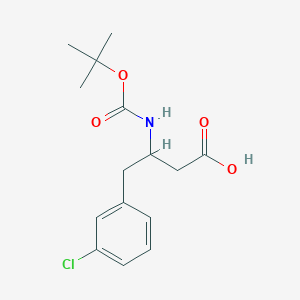
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
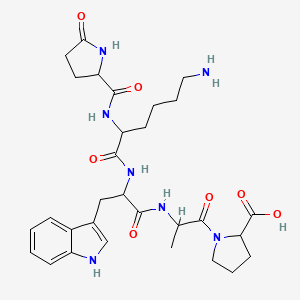
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
